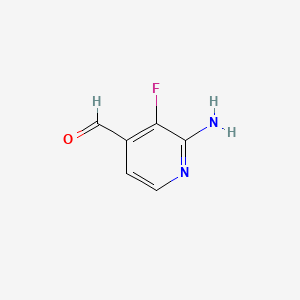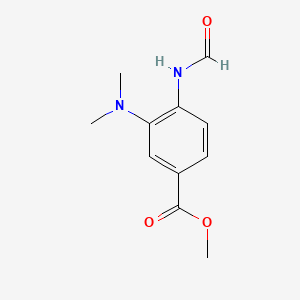
Methyl 3-(dimethylamino)-4-formamidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(dimethylamino)-4-formamidobenzoate, also known as Methyl DAF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is widely used in various research applications, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Disperse Dyes for Polyester Fabrics
Methyl 3-(dimethylamino)-4-formamidobenzoate: is used in the synthesis of novel disperse dyes. These dyes are applied to polyester fabrics, enhancing their properties such as light fastness, rubbing, perspiration, and washing fastness. The compound’s derivatives are reacted with phenyldiazonium salt to create vibrant colors that are resistant to various forms of wear and environmental factors .
Antimicrobial Activities
The synthesized disperse dyes derived from Methyl 3-(dimethylamino)-4-formamidobenzoate are not only used for their coloring properties but also for their potential antimicrobial activities. Research has shown that these dyes can be effective against a range of microorganisms, including fungus, yeast, and Gram-positive and Gram-negative bacteria. This makes them valuable in applications where antimicrobial properties are desired alongside aesthetic qualities .
Self-Cleaning Textiles
Incorporating Methyl 3-(dimethylamino)-4-formamidobenzoate into the dyeing process of polyester fabrics can impart self-cleaning qualities. This is achieved by applying zinc oxide nanoparticles to the fabric, which reacts with the compound to produce a surface that can break down organic compounds and thus clean itself when exposed to light .
UV Protection
The application of Methyl 3-(dimethylamino)-4-formamidobenzoate in textile treatment can also enhance UV protection. This is particularly important for outdoor textiles, which are exposed to sunlight and require protection to ensure longevity and the safety of the users from harmful UV rays .
Thermo-pH Responsive Polymers
This compound is instrumental in creating functional polymers with thermo-pH responsivity. Such polymers can change their phase transition temperature based on the surrounding pH and temperature, making them useful in a variety of applications, including smart textiles, sensors, and drug delivery systems .
Hydrogel Formation for Biomolecule Targeting
The future of Methyl 3-(dimethylamino)-4-formamidobenzoate includes its use in the formation of hydrogels that are responsive to both temperature and pH. These hydrogels can be designed to target specific biomolecules, making them promising materials for biomedical applications such as tissue engineering and regenerative medicine .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways . For instance, some compounds can alter the activity of their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of Methyl 3-(dimethylamino)-4-formamidobenzoate with its targets.
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways . For instance, some compounds can influence DNA methylation, which plays a crucial role in gene expression
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-(dimethylamino)-4-formamidobenzoate. For instance, DNA methylation, a key epigenetic mechanism, can be influenced by environmental factors . More research is needed in this area.
Propriétés
IUPAC Name |
methyl 3-(dimethylamino)-4-formamidobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJBWNFNJZBHQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716512 |
Source


|
| Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314987-27-3 |
Source


|
| Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


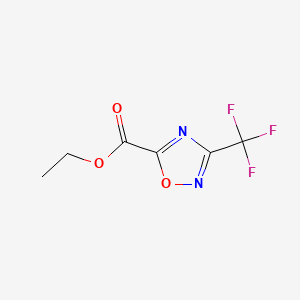
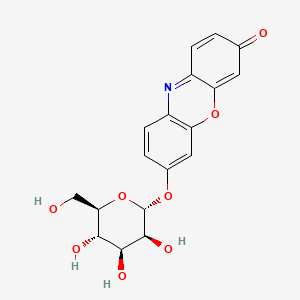



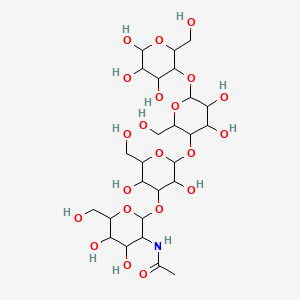

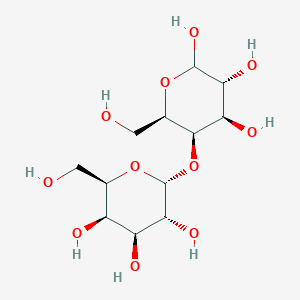
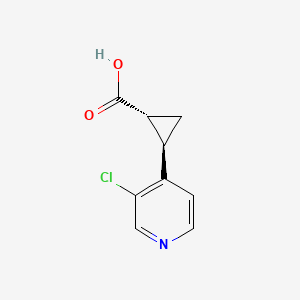
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)
